S-(2-cyanoethyl) ethanethioate

Vue d'ensemble

Description

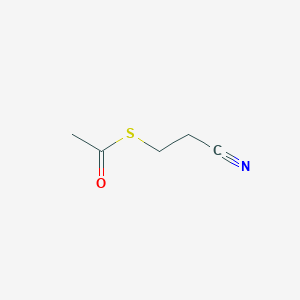

3-(Acetylthio)propionitrile is an organic compound with the molecular formula C5H7NOS. It is also known by its synonym, 3-Acetylsulfanylpropionitrile. This compound is characterized by the presence of an acetylthio group attached to a propionitrile backbone. It is used in various chemical syntheses and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-(Acetylthio)propionitrile can be synthesized through the reaction of acrylonitrile with thioacetic acid. The reaction typically involves the use of a base such as potassium carbonate to facilitate the nucleophilic addition of the thioacetic acid to the acrylonitrile. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(Acetylthio)propionitrile follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Analyse Des Réactions Chimiques

Deprotection and Conversion to Thioacetates

The cyanoethyl group is cleaved under mild basic conditions to generate free thiols, which are acetylated to yield terminal thioacetates:

-

Deprotection Protocol :

-

Key Advantage : This method avoids acidic conditions that degrade ferrocene systems, making it compatible with redox-active organometallics .

Stability and Reactivity Insights

-

Resistance to Cross-Coupling Conditions :

-

Mechanistic Studies :

Table 2: Stability Comparison of Protecting Groups

| Protecting Group | Stability to Acid | Stability to Base | Compatibility with Ferrocene |

|---|---|---|---|

| Cyanoethyl | High | Moderate | Excellent |

| tert-Butyl | Low | High | Poor |

Thermochemical Data for Analogous Compounds

Although direct thermochemical data for S-(2-cyanoethyl) ethanethioate is unavailable, related compounds provide insights:

Applications De Recherche Scientifique

3-(Acetylthio)propionitrile is utilized in several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

Medicine: Research into potential therapeutic agents often involves 3-(Acetylthio)propionitrile as a starting material.

Mécanisme D'action

The mechanism of action of 3-(Acetylthio)propionitrile involves its interaction with thiol groups in proteins and enzymes. The acetylthio group can form covalent bonds with cysteine residues, leading to the modification of protein function. This interaction is crucial in studying enzyme activity and developing inhibitors for therapeutic purposes .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Mercaptopropionitrile: Lacks the acetyl group, making it less reactive in certain substitution reactions.

3-Acetylthioacrylonitrile: Contains an additional double bond, leading to different reactivity patterns.

3-Acetylthiopropionic acid: Has a carboxylic acid group instead of a nitrile, affecting its solubility and reactivity.

Uniqueness

3-(Acetylthio)propionitrile is unique due to its combination of an acetylthio group and a nitrile group, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research .

Activité Biologique

S-(2-cyanoethyl) ethanethioate is a compound of interest due to its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its stability, enzymatic interactions, and implications for drug development.

This compound is characterized by its thioester functionality, which plays a crucial role in its reactivity and biological interactions. The presence of the cyanoethyl group enhances its stability against nucleophilic attack, making it a suitable candidate for prodrug applications.

Stability Studies

Research indicates that this compound exhibits significant stability in various biological environments. For instance, it has been shown to remain intact in human serum and gastric juice, which is critical for therapeutic applications where prolonged circulation time is desired. Table 1 summarizes the stability of this compound compared to similar compounds.

| Compound | Half-life in Human Serum | Stability in Gastric Juice |

|---|---|---|

| This compound | 3 hours | Stable |

| Dodecathymidine phosphorothioate | 22 hours | Degraded |

| Thionophosphotriester | 20 hours | Stable |

Enzymatic Interactions

The biological activity of this compound is significantly influenced by its interaction with various enzymes. It is selectively hydrolyzed by esterases, which can activate the compound into its active form. This property has been leveraged in the design of prodrugs that release therapeutic agents upon enzymatic cleavage.

- Esterase Activation : The compound demonstrates selective hydrolysis in the presence of carboxyesterases found in cell extracts, leading to the release of biologically active thiols. This mechanism is crucial for enhancing the bioavailability of therapeutic agents derived from this compound.

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

- Antiviral Activity : A study demonstrated that oligonucleotides modified with this compound exhibited enhanced resistance to nuclease degradation while retaining antiviral activity against specific viral strains. The incorporation of this compound into oligonucleotide therapeutics may improve their pharmacokinetic profiles.

- Gene Delivery Systems : Research has shown that this compound can be utilized in gene delivery systems, where it serves as a protective group for oligonucleotides. This modification enhances cellular uptake and stability against enzymatic degradation.

- Pharmacological Applications : In vivo studies indicated that compounds containing this compound demonstrated improved therapeutic outcomes in models of disease due to their enhanced stability and targeted release mechanisms.

Propriétés

IUPAC Name |

S-(2-cyanoethyl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-5(7)8-4-2-3-6/h2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBATCYWJILFCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409118 | |

| Record name | 3-(Acetylthio)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119174-33-3 | |

| Record name | 3-(Acetylthio)propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.